An In-depth Technical Guide to C.I. Acid Brown 58
An In-depth Technical Guide to C.I. Acid Brown 58
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, toxicological profile, and analytical methodologies for the synthetic azo dye, C.I. Acid Brown 58.
Chemical Identity and Structure
C.I. Acid Brown 58 is a synthetic dye belonging to the azo class of compounds, characterized by the presence of one or more azo (-N=N-) functional groups.[1] While a definitive, publicly available structure is not consistently reported across chemical databases, the most frequently cited molecular formula for the compound associated with CAS Number 12269-87-3 is C₁₈H₁₈N₈·2HCl.[2] This corresponds to a disazo dye, likely used as a dihydrochloride (B599025) salt to enhance its solubility in water. Its primary applications are in the dyeing of protein-based materials such as leather, wool, and silk, as well as for coloring paper and wood stains.[2]
Note on Chemical Structure: The exact isomeric structure and substitution patterns can vary between manufacturers. The information presented is based on the most commonly available data.
Physicochemical Properties
Acid Brown 58 is a brown powder that is soluble in water and ethanol.[2] Key physicochemical data are summarized in the table below. It is important to note that specific quantitative values such as melting and boiling points are not consistently reported in publicly available literature, which is common for complex dye mixtures.
| Property | Value / Description | Reference |
| CAS Number | 12269-87-3 | [1][2] |
| Molecular Formula | C₁₈H₁₈N₈·2HCl | [2] |
| Molecular Weight | 419.3 g/mol | [2] |
| Appearance | Brown Powder | [2][3] |
| Solubility | Soluble in water and ethanol | [2] |
| pH (aqueous solution) | ~7.5 | [3] |
| Melting Point | Not available | [3] |
| Boiling Point | Not applicable | [3] |
| Synonyms | Acid Brown DS, Leather Brown RDS, Anadurm Brown M-DS | [1][4] |
Experimental Protocols
Proposed Synthesis Protocol: Diazotization and Azo Coupling
The synthesis of Acid Brown 58, as a disazo dye, involves a two-step process of diazotization followed by azo coupling. This protocol outlines a general procedure.
Materials:
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Aromatic amine (Starting material 1)
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Aromatic coupling agent (Starting material 2)
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Sodium nitrite (B80452) (NaNO₂)
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Hydrochloric acid (HCl)
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Sodium hydroxide (B78521) (NaOH)
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Ice
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Distilled water
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Stir plate and magnetic stir bar
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Beakers and Erlenmeyer flasks
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pH meter or pH paper
Methodology:
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Diazotization of the Primary Aromatic Amine: a. Dissolve the primary aromatic amine in a solution of hydrochloric acid and water in a beaker. b. Cool the mixture to 0-5°C in an ice bath with constant stirring. Maintaining this low temperature is critical to prevent the decomposition of the diazonium salt. c. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution. d. Continue stirring for 30 minutes at 0-5°C. The formation of the diazonium salt is typically confirmed by a positive reaction with starch-iodide paper (which turns blue-black in the presence of excess nitrous acid).
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First Azo Coupling: a. Prepare a solution of the first coupling agent, typically a phenol (B47542) or another aromatic amine, in an aqueous solution of sodium hydroxide (for phenols) or acid (for amines). b. Cool this solution to 0-5°C in an ice bath. c. Slowly add the cold diazonium salt solution from step 1 to the coupling agent solution with vigorous stirring. d. Maintain the temperature at 0-5°C and adjust the pH as necessary (alkaline for phenol coupling, acidic for amine coupling) to facilitate the reaction. e. Stir the reaction mixture for 1-2 hours until the coupling is complete, indicated by the formation of a colored precipitate (the monoazo dye intermediate).
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Second Diazotization and Coupling (for Disazo Dyes): a. If the monoazo intermediate contains a primary aromatic amine group, it can be diazotized again following the procedure in step 1. b. The resulting diazonium salt is then coupled with a second, different coupling agent as described in step 2 to form the final disazo dye.
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Isolation and Purification: a. The precipitated dye is collected by filtration. b. The crude dye is washed with cold water to remove excess salts and unreacted starting materials. c. Further purification can be achieved by recrystallization from a suitable solvent (e.g., an ethanol-water mixture). d. The final product is dried in an oven at a controlled temperature (e.g., 60-80°C).
Proposed Analytical Protocol: Quantification by HPLC-UV
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a standard method for the separation and quantification of dyes.
Instrumentation and Materials:
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HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
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C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Acid Brown 58 reference standard.
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Acetonitrile (HPLC grade).
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Ammonium (B1175870) acetate (B1210297) or formic acid (for buffer preparation).
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Water (HPLC grade).
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Volumetric flasks, pipettes, and syringes with 0.45 µm filters.
Methodology:
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Preparation of Mobile Phase: a. Mobile Phase A: Prepare a 20 mM ammonium acetate buffer in water, adjusted to pH 6.5 with acetic acid. Filter through a 0.45 µm membrane filter. b. Mobile Phase B: Acetonitrile.
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Preparation of Standard Solutions: a. Prepare a stock solution of Acid Brown 58 reference standard (e.g., 100 µg/mL) in a 50:50 mixture of Mobile Phase A and B. b. Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
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Sample Preparation: a. For liquid samples (e.g., dye bath effluent), dilute with the initial mobile phase mixture and filter through a 0.45 µm syringe filter. b. For solid samples (e.g., dyed textile), perform a suitable extraction (e.g., with a methanol/water mixture), followed by dilution and filtration.
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Chromatographic Conditions:
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Column: C18 (4.6 x 150 mm, 5 µm)
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Column Temperature: 30°C
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Flow Rate: 1.0 mL/min
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Injection Volume: 10 µL
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Detection: Determine the maximum absorbance wavelength (λmax) of Acid Brown 58 using the DAD (typically in the 400-600 nm range for brown dyes). Set the detector to monitor at this λmax.
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Gradient Elution:
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0-2 min: 20% B
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2-15 min: Linear gradient from 20% to 80% B
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15-18 min: Hold at 80% B
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18-20 min: Return to 20% B
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20-25 min: Column re-equilibration
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Quantification: a. Inject the calibration standards to generate a calibration curve by plotting peak area against concentration. b. Inject the prepared samples. c. Quantify the amount of Acid Brown 58 in the samples by interpolating their peak areas on the calibration curve.
Mandatory Visualizations
Synthesis Workflow
